3-Fluoro-N-hydrazinocarbonylmethyl-benzamide is a chemical compound characterized by its unique structural features, which include a fluorine atom and a hydrazine functional group. This compound belongs to the class of hydrazine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. The presence of the fluoro group enhances its reactivity and potential biological activity.
3-Fluoro-N-hydrazinocarbonylmethyl-benzamide is classified as an amide due to the presence of the carbonyl group (C=O) bonded to a nitrogen atom. It also falls under the category of hydrazine derivatives, which are recognized for their utility in medicinal chemistry and as intermediates in organic synthesis.
The synthesis of 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide typically involves several steps, primarily focusing on the introduction of the hydrazine group and the fluorine atom into a benzamide framework.
The synthetic route may involve:
The molecular structure of 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide can be depicted as follows:
The compound features:
3-Fluoro-N-hydrazinocarbonylmethyl-benzamide can undergo various chemical reactions, including:
Reactions typically require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to enhance yields.
Studies involving similar compounds indicate that modifications at the nitrogen or carbonyl positions can significantly affect their biological activities, including antimicrobial and anticancer properties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
3-Fluoro-N-hydrazinocarbonylmethyl-benzamide has potential applications in:
The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized drug design, primarily due to fluorine’s unique physicochemical properties. The high electronegativity (3.98 Pauling scale), small atomic radius (van der Waals radius: 1.47 Å), and strong C–F bond energy (485 kJ/mol) enable precise modulation of molecular conformation, lipophilicity, and metabolic stability. Organofluorine compounds constitute >30% of modern pharmaceuticals, including antidepressants (e.g., fluoxetine), antibiotics (e.g., ciprofloxacin), and anticancer agents (e.g., 5-fluorouracil) [2] [5].
The 3-fluoro substitution in benzamides, such as 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide, exemplifies targeted fluorination. Positioned ortho to the carboxamide group, fluorine inductively withdraws electron density, reducing the benzamide’s pKa and enhancing hydrogen-bond acceptor strength. This promotes stronger interactions with target proteins, as evidenced in fluorinated kinase inhibitors and G-protein-coupled receptor ligands [5] [9]. Additionally, fluorine blocks cytochrome P450-mediated oxidation at adjacent sites, extending plasma half-lives. Recent advances highlighted at the Organofluorine Chemistry symposium (2025) emphasize fluorination techniques enabling scalable synthesis of complex fluorinated pharmacophores, addressing challenges in introducing fluorine late-stage [2].
Table 1: Impact of Fluorine on Benzamide Properties
Property | Non-fluorinated Benzamide | 3-Fluorinated Benzamide | Effect |
---|---|---|---|
Lipophilicity (log P) | 1.8 | 2.1 | ↑ Membrane permeability |
Metabolic Stability | t₁/₂ = 45 min (rat liver microsomes) | t₁/₂ = 120 min | ↑ Resistance to oxidative metabolism |
pKa (CONH₂) | 15.5 | 15.0 | ↑ Hydrogen-bonding capacity |
Benzamides represent a privileged scaffold in medicinal chemistry, evolving from simple anilides to sophisticated receptor modulators. The core carboxamide (–CONH–) provides conformational rigidity and dual hydrogen-bonding capacity (δ⁺ carbonyl oxygen and δ⁻ amide nitrogen), facilitating interactions with diverse biological targets. Early benzamides like metoclopramide targeted dopamine D₂ receptors for antiemetic effects, while modern derivatives exploit subtype selectivity [9].
Notably, aryl carboxamides demonstrate potent activity as selective dopamine D₃ receptor antagonists (e.g., compound 8j: Kᵢ(D₃) = 2.6 nM, >1000-fold selectivity over D₂). Chimeric receptor studies reveal that D₃ selectivity arises from interactions with the second extracellular loop (E2), where the benzamide’s carbonyl forms a hydrogen bond with Ser182/Ser184 [9]. In oncology, benzamide derivatives induce ROS-mediated apoptosis by disrupting mitochondrial redox balance. Hybrid molecules integrating erianin (a natural bibenzyl) with benzoyl hydrazide exhibit IC₅₀ values <1 μM against gastric cancer (SGC-7901) and hepatocellular carcinoma (SMMC-7721) cells [6].
Table 2: Therapeutic Applications of Benzamide Derivatives
Benzamide Class | Biological Target | Activity | Example Compound |
---|---|---|---|
N-Alkyl-4-phenylpiperazines | Dopamine D₃ receptor | Antagonism (Kᵢ = 1.5–28.6 nM) | 3-Fluoro-N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)benzamide [9] |
Erianin-benzohydrazide hybrids | Tubulin/mitochondria | ROS-mediated apoptosis (IC₅₀ < 0.5 μM) | BJ-13 [6] |
[1,2,4]Triazolo[4,3-a]pyridinones | p38 MAP kinase | Inhibition (IC₅₀ = 50 nM) | N-cyclopropyl-3-fluoro-4-methyl-5-(3-oxo-2-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)benzamide [8] |
Hydrazinyl linkers (–NH–NH–CO– or –CONH–N=CH–) provide versatile molecular spacers that enhance conformational flexibility and enable pH-responsive drug delivery. Hydrazide-hydrazones (e.g., –CONH–N=CH–) exhibit acid-labile behavior, hydrolyzing selectively in tumor microenvironments (pH 4.5–6.5) to release cytotoxic payloads. This property is exploited in prodrugs like zorubicin, an anthracycline antibiotic [10].
The hydrazinocarbonylmethyl group (–NH–NH–CO–CH₂–) in 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide offers three advantages:
Recent innovations include bisarylhydrazones for reversible bioconjugation and enzyme-activated prodrugs, where hydrolases cleave the hydrazide to release active amines [7] [10].
Table 3: Key Compounds Featuring Hydrazinyl Linkers
Compound Name | Structure | Biological Activity |
---|---|---|
Zorubicin | Doxorubicin-15-yl hydrazone | DNA intercalation (anticancer) |
CLB354 | Biotinylated bisarylhydrazone | Affinity purification catalyst |
3-Fluoro-N-hydrazinocarbonylmethyl-benzamide | 3-F-C₆H₄–CONH–CH₂–CO–NHNH₂ | Multitarget ligand (anticancer/CNS) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1